molecular formula C17H17Cl2NOS B14959292 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B14959292
M. Wt: 354.3 g/mol
InChI Key: HLPCBPLNGJMKFY-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide is an organic compound characterized by the presence of a dichlorobenzyl group, a sulfanyl linkage, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form 3,4-dichlorobenzyl isothiocyanate. This intermediate is then reacted with N-(1-phenylethyl)acetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dichlorobenzyl group.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with bacterial cell membranes, leading to disruption and cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide
  • **2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)butanamide
  • **2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)propionamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group enhances its antimicrobial activity, while the acetamide moiety contributes to its potential therapeutic effects.

Properties

Molecular Formula

C17H17Cl2NOS

Molecular Weight

354.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C17H17Cl2NOS/c1-12(14-5-3-2-4-6-14)20-17(21)11-22-10-13-7-8-15(18)16(19)9-13/h2-9,12H,10-11H2,1H3,(H,20,21)

InChI Key

HLPCBPLNGJMKFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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